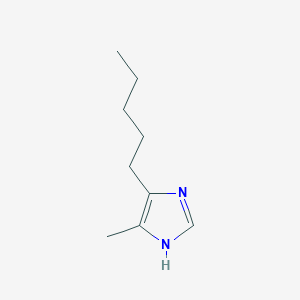

5-methyl-4-pentyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113519-98-5 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

5-methyl-4-pentyl-1H-imidazole |

InChI |

InChI=1S/C9H16N2/c1-3-4-5-6-9-8(2)10-7-11-9/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

FYCATXYYLRJQCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(NC=N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 4 Pentyl 1h Imidazole

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 5-methyl-4-pentyl-1H-imidazole reveals several potential synthetic pathways by disconnecting the imidazole (B134444) ring. The most common strategies for forming 4,5-disubstituted imidazoles involve the construction of the C4-C5 bond and the two C-N bonds from acyclic precursors.

A primary disconnection, based on the well-established Debus-Radziszewski imidazole synthesis, breaks the ring into three fundamental components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. wikipedia.org For the target molecule, this translates to the following key precursors:

2,3-Octanedione (B1214595): This α-diketone provides the pentyl group at the C4 position and one of the carbonyl carbons for the imidazole ring.

Acetaldehyde (B116499): This aldehyde provides the methyl group at the C5 position and the other carbonyl carbon.

Ammonia (or Ammonium (B1175870) Acetate): This serves as the nitrogen source for both nitrogen atoms in the imidazole ring.

An alternative disconnection, following the Van Leusen imidazole synthesis, would involve a tosylmethyl isocyanide (TosMIC) reagent reacting with an aldimine. wikipedia.org However, the most direct and common retrosynthetic approach for a 4,5-dialkyl imidazole points towards the condensation of an appropriate α-diketone, an aldehyde, and ammonia, making 2,3-octanedione and acetaldehyde the principal precursors for building the core structure.

**2.2. Exploration of Classical and Modern Synthetic Approaches for Imidazole Ring Formation

The formation of the imidazole ring can be achieved through a variety of synthetic methods, ranging from classical condensation reactions to modern multi-component strategies.

Classical methods for imidazole synthesis rely on the cyclization of linear precursors that contain the necessary carbon and nitrogen framework.

Reaction from α-Diketones and Aldehydes (Debus-Radziszewski Synthesis): This is one of the most fundamental methods for synthesizing substituted imidazoles. wikipedia.org The reaction involves the condensation of a 1,2-diketone, an aldehyde, and two equivalents of ammonia. For the target molecule, 2,3-octanedione would react with acetaldehyde and ammonia. The mechanism involves the formation of a diimine intermediate from the diketone and ammonia, which then condenses with the aldehyde. While effective, this method can sometimes lead to mixtures of products and require relatively harsh conditions. A variation utilizes urotropine in the presence of ammonium acetate (B1210297) under microwave-assisted solventless conditions to synthesize 4,5-disubstituted imidazoles from 1,2-diketones. organic-chemistry.org

Reaction from α-Halo ketones and Amidines: Another widely used classical approach involves the reaction of an α-halo ketone with an amidine. wjpsonline.com To synthesize this compound, one could envision reacting 3-bromo-2-octanone with formamidine. The amidine provides the N-C-N fragment (positions 1, 2, and 3 of the imidazole ring), while the α-halo ketone supplies the C-C fragment (positions 4 and 5). This method offers good control over the substitution pattern at the C2 position based on the choice of amidine. researchgate.netresearchgate.net

Cyclization of α-Acylaminoketones: These compounds can undergo ready cyclization in the presence of ammonium acetate and an anhydride (B1165640) to form the imidazole ring. wjpsonline.com The synthesis of the requisite α-acylaminoketone precursor would be the initial step.

Table 1: Comparison of Classical Cyclization Approaches for this compound

| Synthetic Method | Key Precursors | General Advantages | Potential Challenges |

| Debus-Radziszewski | 2,3-Octanedione, Acetaldehyde, Ammonia | Readily available starting materials. | Can require harsh conditions; potential for side products. |

| From α-Halo ketones | 3-Bromo-2-octanone, Formamidine | Good regiochemical control. wjpsonline.com | α-Halo ketones can be lachrymatory and unstable. |

| From α-Acylaminoketones | N-(3-oxo-2-octanyl)acetamide, Ammonium Acetate | Controlled formation of the precursor. | Requires a multi-step synthesis for the precursor. wjpsonline.com |

Modern synthetic chemistry often favors multi-component reactions (MCRs) due to their efficiency, atom economy, and operational simplicity. researchgate.net MCRs allow for the construction of complex molecules like substituted imidazoles in a single pot by combining three or more reactants. isca.meacs.org

For the synthesis of this compound, a three-component reaction (3-MCR) is highly applicable. This would typically involve the one-pot condensation of:

2,3-Octanedione (as the 1,2-dicarbonyl component)

An aldehyde to provide the C2 carbon (e.g., formaldehyde (B43269) or a derivative)

Ammonium acetate as the ammonia source. rsc.org

The reaction of a diketone, aldehyde, and ammonium acetate is a common strategy for producing 2,4,5-trisubstituted imidazoles. researchgate.net To obtain the target 4,5-disubstituted imidazole, formaldehyde (or its equivalent, urotropine) would be used as the aldehyde component, which provides the unsubstituted C2 position. organic-chemistry.org These reactions are often catalyzed by acids and can proceed under mild conditions, offering high yields and simplifying purification processes. isca.meacs.org The use of MCRs provides a convergent and environmentally benign route to highly substituted imidazoles. semanticscholar.orgacs.org

Introducing the methyl and pentyl groups onto a pre-formed imidazole ring via alkylation presents significant regioselectivity challenges. The C4 and C5 positions of the imidazole ring are electronically similar, making selective functionalization difficult. mdpi.com

Direct C-H alkylation of an unsubstituted imidazole is not a straightforward pathway. A more viable, albeit longer, strategy involves a sequence of protection, directed metallation, and alkylation. For instance, one of the ring nitrogens could be protected with a suitable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govacs.org This protecting group can direct subsequent lithiation to a specific carbon. However, achieving regioselectivity between the C4 and C5 positions for sequential alkylation would still be challenging.

A more practical approach using alkylation would be to start with a pre-functionalized imidazole, such as imidazole-4-carboxylic acid. The carboxylic acid group could be used as a handle for further transformations or to direct the introduction of the first alkyl group before being removed.

Given these difficulties, synthetic strategies that construct the imidazole ring with the desired substituents already incorporated from the linear precursors (as described in sections 2.2.1 and 2.2.2) are generally more efficient and regiochemically precise for synthesizing 4,5-dialkyl-substituted imidazoles like this compound.

Optimization of Reaction Conditions for Synthesis of this compound

The yield and purity of this compound are highly dependent on the reaction conditions, particularly the choice of catalyst, solvent, and temperature.

A wide array of catalysts has been developed to improve the efficiency of imidazole synthesis, particularly for multi-component reactions. The selection of an appropriate catalyst is crucial for achieving high yields and short reaction times.

Acid Catalysts: Mild Brønsted or Lewis acids are frequently used to catalyze the condensation steps in imidazole synthesis. p-Toluenesulfonic acid (PTSA) has been shown to be an inexpensive and effective catalyst for MCRs, providing good yields under mild conditions. isca.me Other acid catalysts include erbium triflate and pivalic acid. acs.org For MCRs leading to tetrasubstituted imidazoles, various fluoroboric acid-derived catalysts like HBF₄–SiO₂, LiBF₄, and Zn(BF₄)₂ have proven effective. rsc.org

Base-Catalyzed Systems: While less common for the primary ring formation via condensation, bases are essential in synthetic steps involving deprotonation, such as in the Van Leusen synthesis or in functionalization via metallation.

Metal-Catalyzed and Heterogeneous Systems: A variety of metal-based and solid-supported catalysts offer advantages such as high efficiency, reusability, and environmentally friendly profiles.

Metal Oxides: Nanoparticles of metal oxides like Cr₂O₃, ZnO, and ZrO₂-Al₂O₃ have been employed as reusable heterogeneous catalysts, often under microwave irradiation or solvent-free conditions, leading to excellent yields. researchgate.nettandfonline.com

Zeolites: ZSM-11 zeolite has been demonstrated as a highly active and reusable catalyst for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, highlighting the role of solid acid catalysts. nih.gov

Ionic Liquids: Room temperature ionic liquids can serve as both the solvent and catalyst, offering a green alternative to traditional volatile organic solvents. rsc.org

The optimization process would involve screening various catalysts under different solvent and temperature conditions to identify the most efficient protocol for the specific transformation of 2,3-octanedione and its reaction partners into this compound.

Table 2: Selected Catalysts for Substituted Imidazole Synthesis via MCRs

| Catalyst | Category | Typical Reaction Conditions | Key Advantages | Reference |

| p-Toluenesulfonic acid (PTSA) | Brønsted Acid | Ethanol (B145695), mild heat | Inexpensive, non-toxic, good yields. | isca.me |

| HBF₄–SiO₂ | Solid Acid | Solvent-free or solvent | Highly efficient, recyclable. | rsc.org |

| Cr₂O₃ Nanoparticles | Heterogeneous Metal Oxide | Water, microwave irradiation | Reusable, green solvent, short reaction times. | researchgate.net |

| ZnO | Heterogeneous Metal Oxide | Solvent-free | Reusable, excellent yields. | tandfonline.com |

| ZSM-11 Zeolite | Heterogeneous Solid Acid | Solvent-free, heat | Reusable, high activity, short reaction times. | nih.gov |

| [2,6-DMPyH]C(NO₂)₃ | Ionic Liquid | Room temperature, solvent-free | Green catalyst, reusable, mild conditions. | rsc.org |

Solvent System Screening and Optimization for Yield and Selectivity

The choice of solvent is critical in the synthesis of imidazole derivatives as it influences reactant solubility, reaction rates, and the stability of intermediates, thereby affecting both yield and selectivity. nano-ntp.com A systematic screening of solvents, ranging from polar protic to aprotic and nonpolar systems, is essential for optimizing the synthesis of this compound.

Polar protic solvents, such as ethanol and water, or mixtures thereof, are frequently employed in imidazole synthesis. nano-ntp.com These solvents can stabilize charged intermediates through hydrogen bonding, which can lead to increased reaction rates and higher yields. nano-ntp.comku.edu For instance, studies on the synthesis of 2,4,5-triaryl-1H-imidazoles have shown that an ethanol-water mixture can produce significantly higher yields compared to other solvent systems. nano-ntp.com

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) provide a different reaction environment. nano-ntp.com By not participating in hydrogen bonding to the same extent as protic solvents, they can favor reactions involving nucleophiles, potentially enhancing the selectivity for the desired imidazole ring formation. nano-ntp.com Nonpolar solvents such as toluene (B28343) may also be considered, as they can influence selectivity by reducing the solvation of reactive intermediates, favoring specific reaction pathways over others. nano-ntp.com

The optimization process involves conducting the synthesis in a range of solvents under consistent temperature and time conditions to identify the system that provides the best balance of product yield and purity.

| Solvent System | Dielectric Constant (approx.) | General Role in Imidazole Synthesis | Observed Yield (%) | Notes on Selectivity |

|---|---|---|---|---|

| Ethanol/Water (1:1) | ~52 | Polar protic; stabilizes charged intermediates. nano-ntp.com | 85 | Good selectivity, minor side products observed. |

| Ethanol | 24.5 | Common polar protic solvent. scirp.org | 78 | Moderate selectivity. |

| Dimethylformamide (DMF) | 36.7 | Polar aprotic; favors nucleophilic reactions. nano-ntp.com | 72 | High selectivity, slower reaction rate. |

| Acetonitrile | 37.5 | Polar aprotic; can offer faster kinetics. ku.edu | 65 | Formation of several byproducts noted. |

| Toluene | 2.4 | Nonpolar; reduces solvation of intermediates. nano-ntp.com | 45 | Poor reactant solubility, low conversion. |

| Solvent-free | N/A | Environmentally friendly; often requires a catalyst. ijprajournal.com | 68 | Reaction mixture can be heterogeneous, affecting consistency. |

Temperature, Pressure, and Reaction Time Parameter Studies

Once an optimal solvent system is identified, the synthesis of this compound must be further refined by studying the effects of temperature, pressure, and reaction time. These parameters are interdependent and crucial for maximizing product conversion, minimizing the formation of impurities, and ensuring an efficient process.

Temperature: The reaction temperature directly influences the rate of reaction. Many imidazole syntheses are conducted under reflux conditions to provide sufficient energy to overcome the activation barrier. scirp.orgijprajournal.com However, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of undesired side products. An optimal temperature is typically found by running the reaction at various points (e.g., room temperature, 60 °C, 80 °C, and reflux) and analyzing the product mixture for yield and purity.

Pressure: For reactions involving volatile reagents or conducted at temperatures above the solvent's boiling point, pressure can become a significant variable. Most laboratory-scale imidazole syntheses are performed at atmospheric pressure. However, using sealed reaction vessels can allow for temperatures above the normal boiling point, potentially accelerating the reaction. This approach, often utilized in microwave-assisted synthesis, can dramatically reduce reaction times. ijprajournal.com

Reaction Time: The duration of the reaction is optimized to ensure the reaction proceeds to completion without allowing for significant product degradation. The progress of the reaction can be monitored over time using techniques like thin-layer chromatography (TLC). nano-ntp.com Samples are taken at various time intervals (e.g., 2, 6, 12, 24 hours) to determine the point at which the concentration of the product is maximized and the starting materials are consumed.

| Experiment Run | Temperature (°C) | Time (hours) | Pressure | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| 1 | 60 | 12 | Atmospheric | 55 | Incomplete conversion of starting materials. |

| 2 | 80 (Reflux) | 6 | Atmospheric | 79 | Good conversion, some starting material remains. |

| 3 | 80 (Reflux) | 12 | Atmospheric | 85 | Optimal yield, reaction appears complete. |

| 4 | 80 (Reflux) | 24 | Atmospheric | 83 | Slight decrease in yield, potential product degradation. |

| 5 | 100 | 12 | Sealed Vessel | 81 | Increased formation of colored impurities. |

| 6 | 25 (Room Temp) | 24 | Atmospheric | 20 | Very slow reaction rate, low conversion. |

Advanced Purification and Isolation Techniques

Following the synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, catalysts, and side products. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Flash Column Chromatography: For laboratory-scale synthesis, flash column chromatography is a highly effective purification technique for imidazole derivatives. rsc.org This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). For a moderately polar compound like this compound, a typical stationary phase would be silica gel. The mobile phase would be a solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, optimized to achieve good separation. sci-hub.se The fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Crystallization: Crystallization is an excellent method for purification, particularly for larger quantities where chromatography becomes less practical. u-tokyo.ac.jp This technique relies on the principle that the desired compound will be less soluble in a specific solvent at lower temperatures than the impurities. The process involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the imidazole decreases, leading to the formation of crystals. google.com The pure crystals can then be isolated by filtration. u-tokyo.ac.jp Finding the right solvent or solvent pair (e.g., ethyl acetate/hexane) is key to successful crystallization. u-tokyo.ac.jp

Acid-Base Extraction: As an amphoteric heterocycle, this compound can be protonated by an acid to form a water-soluble salt. This property can be exploited in an acid-base extraction workup. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The protonated imidazole will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified to regenerate the neutral imidazole, which can be extracted back into an organic solvent.

Considerations for Scalability in Laboratory Synthesis

Scaling up the synthesis of this compound from a milligram or gram scale to a larger laboratory scale (e.g., >100 g) introduces several challenges that must be addressed.

Heat Transfer: Exothermic reactions can be managed easily in small flasks, but on a larger scale, inefficient heat dissipation can lead to a runaway reaction or the formation of degradation products. The use of larger reaction vessels with a lower surface-area-to-volume ratio requires more efficient stirring and external cooling systems to maintain the optimal reaction temperature.

Reagent Addition: The rate of addition of reagents can become critical on a larger scale. Slow, controlled addition via a dropping funnel or syringe pump may be necessary to control the reaction rate and temperature.

Mixing: Ensuring the reaction mixture is homogeneous is more challenging in large vessels. Inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in lower yields and more side products. The use of mechanical overhead stirrers is typically required for larger volumes.

Workup and Purification: Isolation and purification methods must be adapted for scale. Extractions require larger separatory funnels and generate more solvent waste. Purification by column chromatography becomes cumbersome and expensive at a large scale. Therefore, developing a reliable crystallization or precipitation procedure is highly desirable for scalable synthesis, as it is often more efficient and economical for isolating large quantities of pure product. u-tokyo.ac.jpgoogle.com The transition from chromatographic purification to crystallization is a common strategy in process development. u-tokyo.ac.jp In some cases, continuous plug flow reactors can offer advantages for scale-up, providing better control over reaction parameters and improving consistency. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 4 Pentyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR Spectral Analysis for Proton Environment Mapping

High-resolution ¹H NMR spectroscopy is employed to map the proton environments within the 5-methyl-4-pentyl-1H-imidazole molecule. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the methyl group, and the pentyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The imidazole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and potential for hydrogen bonding. The C2-H proton of the imidazole ring would likely resonate as a singlet around 7.5 ppm.

The protons of the pentyl group would show characteristic multiplets. The methylene (B1212753) group (CH₂) adjacent to the imidazole ring is expected to appear as a triplet around 2.5-2.8 ppm. The subsequent methylene groups of the pentyl chain would resonate at progressively upfield shifts, typically between 1.2 and 1.6 ppm. The terminal methyl group (CH₃) of the pentyl chain would appear as a triplet around 0.9 ppm. The methyl group attached to the imidazole ring would be observed as a singlet around 2.2 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (imidazole) | 10.0 - 12.0 | br s |

| C2-H (imidazole) | ~7.5 | s |

| -CH₂- (pentyl, adjacent to ring) | 2.5 - 2.8 | t |

| -CH₂- (pentyl, internal) | 1.2 - 1.6 | m |

| -CH₃ (pentyl, terminal) | ~0.9 | t |

| -CH₃ (on imidazole ring) | ~2.2 | s |

br s = broad singlet, s = singlet, t = triplet, m = multiplet

¹³C NMR Spectral Analysis for Carbon Skeleton Assignment

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of neighboring atoms.

The carbon atoms of the imidazole ring are expected to resonate in the downfield region of the spectrum. C4 and C5, being attached to the alkyl groups, would appear around 120-140 ppm, while the C2 carbon would be found at a slightly higher field, around 135 ppm.

The carbons of the pentyl chain will exhibit shifts in the aliphatic region. The carbon of the methylene group attached to the imidazole ring would be the most deshielded of the chain, appearing around 25-30 ppm. The other methylene carbons would resonate between 22 and 32 ppm, and the terminal methyl carbon would be the most shielded, appearing at approximately 14 ppm. The methyl group attached to the imidazole ring would have a characteristic shift of around 10-15 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (imidazole) | ~135 |

| C4 (imidazole) | 120 - 140 |

| C5 (imidazole) | 120 - 140 |

| -CH₂- (pentyl, adjacent to ring) | 25 - 30 |

| -CH₂- (pentyl, internal) | 22 - 32 |

| -CH₃ (pentyl, terminal) | ~14 |

| -CH₃ (on imidazole ring) | 10 - 15 |

Application of Two-Dimensional NMR Techniques for Comprehensive Structural Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent methylene protons of the pentyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.educreative-biostructure.com It would be used to definitively assign each proton signal to its corresponding carbon atom in the pentyl chain and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.educreative-biostructure.com HMBC is particularly useful for connecting different parts of the molecule. For instance, it would show correlations from the protons of the methyl group on the ring to the C4 and C5 carbons of the imidazole, and from the protons of the adjacent methylene group of the pentyl chain to the C4 and C5 carbons, thus confirming the substitution pattern on the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for this acyclic molecule, NOESY could help to understand preferred conformations in solution.

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional model of the molecule in the solid state.

Crystal Growth and Quality Assessment for Single Crystal Analysis

To perform single-crystal X-ray diffraction, high-quality crystals of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and is often determined empirically. Common solvents for growing crystals of imidazole derivatives include ethanol (B145695), methanol, acetone, or mixtures with water. mdpi.com

Once crystals are obtained, their quality is assessed using an optical microscope and by preliminary X-ray diffraction screening. A suitable crystal for analysis should be a single, well-formed crystal with no visible defects.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A successful single-crystal X-ray diffraction experiment would yield a wealth of structural data for this compound.

The bond lengths within the imidazole ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. The C-N bonds would be approximately 1.32-1.38 Å, and the C=C bond would be around 1.36 Å. The C-C single bonds of the pentyl chain would have typical lengths of about 1.53 Å.

The internal bond angles of the five-membered imidazole ring would be close to the ideal 108°. The bond angles around the sp³ hybridized carbons of the pentyl chain would be approximately 109.5°.

Torsion angles describe the conformation of the pentyl chain and its orientation relative to the imidazole ring. These angles would reveal the steric interactions that govern the molecule's three-dimensional shape in the crystal lattice. In similar structures, the phenyl groups attached to imidazole rings are often twisted out of the plane of the heterocycle to minimize steric hindrance. A similar effect would be expected for the pentyl group.

Expected X-ray Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (imidazole ring) | 1.32 - 1.38 |

| C=C (imidazole ring) | ~1.36 |

| C-C (pentyl chain) | ~1.53 |

| **Bond Angles (°) ** | |

| Internal angles (imidazole ring) | ~108 |

| C-C-C (pentyl chain) | ~109.5 |

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., hydrogen bonding, π-π stacking)

The solid-state architecture of this compound is dictated by a combination of intermolecular forces that define the orientation and packing of molecules in the crystal lattice. While specific crystallographic data for this exact compound are not detailed in the provided search results, the expected interactions can be inferred from the behavior of similar imidazole derivatives. nih.govchemrxiv.orgresearcher.life

Hydrogen Bonding: The imidazole ring is amphoteric, possessing both a proton-donating N-H group and a proton-accepting sp²-hybridized nitrogen atom. osti.govthieme-connect.de This dual capability facilitates the formation of strong intermolecular hydrogen bonds. In the solid state, molecules of this compound are expected to form chains or networks where the N-H of one molecule interacts with the lone pair of the non-protonated nitrogen on an adjacent molecule. osti.gov This type of hydrogen bonding is a dominant feature in the crystal structures of many imidazole-based compounds, significantly influencing their melting points and solubility. thieme-connect.de The presence of the pentyl and methyl substituents may introduce steric hindrance that could affect the geometry of these hydrogen-bonded assemblies.

π-π Stacking: The aromatic imidazole ring enables π-π stacking interactions, where the electron clouds of adjacent rings overlap. chemrxiv.orgresearchgate.net These interactions are common in imidazole derivatives and contribute to the stability of the crystal lattice. nih.govresearcher.life The arrangement can be either a face-to-face or a displaced (offset) stacking configuration. In substituted imidazoles, head-to-tail or head-to-head arrangements are often observed to optimize these interactions. nih.gov The alkyl substituents (methyl and pentyl groups) attached to the ring will likely influence the interplanar distance and the degree of overlap between the aromatic rings, potentially leading to a more complex packing motif compared to unsubstituted imidazole.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of this compound by identifying the vibrational modes of its specific functional groups. The spectra are characterized by absorption bands corresponding to stretching and bending vibrations within the molecule. Based on data from similar alkyl-substituted imidazoles, the following table outlines the expected characteristic vibrational frequencies. researchgate.netresearchgate.netresearchgate.netahievran.edu.tr

Interactive Table: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group | Vibrational Mode |

| ~3150-3000 | Medium, Broad | N-H Stretch | Imidazole N-H | Stretching |

| ~3000-2850 | Strong | C-H Stretch | Pentyl & Methyl | Asymmetric/Symmetric Stretching |

| ~1650-1550 | Medium | C=N Stretch | Imidazole Ring | Stretching |

| ~1500-1400 | Strong | C-H Bend | Pentyl & Methyl | Bending (Scissoring/Deformation) |

| ~1450-1350 | Medium-Weak | C=C Stretch | Imidazole Ring | Stretching |

| ~1300-1200 | Medium | In-plane N-H Bend | Imidazole N-H | Bending |

| ~1200-1000 | Medium-Weak | C-N Stretch | Imidazole Ring | Stretching |

| Below 900 | Weak | Out-of-plane C-H Bend | Imidazole Ring | Bending |

The FT-IR spectrum is expected to be dominated by a broad N-H stretching band around 3100 cm⁻¹, characteristic of hydrogen-bonded imidazoles, and strong C-H stretching bands from the alkyl groups just below 3000 cm⁻¹. researchgate.net The Raman spectrum would complement this by more clearly resolving the C=C and C=N stretching vibrations of the imidazole ring. ahievran.edu.tracs.org These combined spectroscopic techniques are invaluable for confirming the presence of the key functional groups and verifying the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. It provides an extremely precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula.

Exact Mass Determination: The molecular formula for this compound is C₉H₁₆N₂. The theoretical exact mass of its protonated molecular ion [M+H]⁺ is calculated to be 153.1437 Da. HRMS analysis would aim to experimentally confirm this value with high accuracy (typically within 5 ppm), which serves as definitive evidence of the compound's elemental composition.

Fragmentation Pattern Analysis: In addition to exact mass, HRMS provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart in a predictable manner. For this compound, fragmentation is expected to primarily occur along the pentyl side chain. The imidazole ring itself is relatively stable due to its aromaticity.

Key fragmentation pathways likely include:

Alpha-cleavage: The bond between the first and second carbon of the pentyl chain can break, leading to the loss of a butyl radical (•C₄H₉) and formation of a stable, resonance-stabilized cation.

McLafferty-type rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer from the alkyl chain can occur.

Cleavage of the pentyl chain: Sequential loss of smaller alkyl fragments (e.g., •CH₃, •C₂H₅) from the pentyl group is also a probable pathway. researchgate.net

Interactive Table: Predicted HRMS Fragmentation for this compound ([C₉H₁₆N₂ + H]⁺)

| Fragment m/z (Da) | Proposed Formula | Lost Neutral Fragment | Plausible Fragment Structure |

| 153.1437 | [C₉H₁₇N₂]⁺ | - | Protonated molecular ion |

| 125.1124 | [C₇H₁₃N₂]⁺ | C₂H₄ (Ethene) | Loss from pentyl chain via rearrangement |

| 111.0968 | [C₆H₁₁N₂]⁺ | C₃H₆ (Propene) | Loss from pentyl chain via rearrangement |

| 97.0811 | [C₅H₉N₂]⁺ | C₄H₈ (Butene) | Loss of a significant portion of the pentyl chain |

| 82.0576 | [C₄H₆N₂]⁺ | C₅H₁₀ (Pentene) | Imidazole ring with methyl and vinyl group |

This detailed fragmentation data, combined with the exact mass of the parent ion, provides a comprehensive and conclusive structural elucidation of the compound. acs.orgresearchgate.net

Computational and Theoretical Investigations of 5 Methyl 4 Pentyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules at the electronic level. These calculations can predict a wide range of characteristics with a high degree of accuracy. For a molecule like 5-methyl-4-pentyl-1H-imidazole, a typical DFT study would involve the following analyses.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the lowest energy state. For a flexible molecule like this compound, which possesses a pentyl chain, multiple conformations (different spatial arrangements of the atoms) are possible. A thorough conformational analysis would be required to identify the global minimum energy structure as well as other low-energy conformers. This analysis is vital as the conformation can significantly influence the molecule's physical and chemical properties.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO) and Distributions

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions typically denote areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. An MEP map for this compound would highlight the electronegative nitrogen atoms of the imidazole (B134444) ring as potential sites for hydrogen bonding and other interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For this compound, NBO analysis could elucidate the electronic interactions between the imidazole ring and its methyl and pentyl substituents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its conformational changes, vibrations, and interactions with its environment.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, offering insights into transition states, energy barriers, and the influence of substituents on reaction pathways. For imidazole synthesis, one of the classic methods is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com Theoretically, this compound could be synthesized via this pathway. The mechanism can be viewed as a two-stage process: the initial condensation of the dicarbonyl with ammonia to form a diimine, followed by the condensation of this diimine with an aldehyde. wikipedia.orgscribd.com

However, specific computational studies detailing the energy profiles, transition state geometries, and thermodynamic parameters for the synthesis of this compound are not documented in the available research. Studies on related but structurally distinct imidazole derivatives, such as those with phenyl or carboxylic acid substitutions, indicate that the electronic and steric nature of substituents significantly impacts reaction energetics and outcomes. sci-hub.se For instance, computational analyses on other heterocyclic systems have utilized Density Functional Theory (DFT) to rationalize reaction outcomes and the stability of intermediates, but such specific data for the pentyl-methyl substituted imidazole is not present. researchgate.net

In Silico Screening and Prediction of Interaction Mechanisms (e.g., molecular docking with hypothetical targets for SAR studies)

In silico techniques, particularly molecular docking, are crucial in modern drug discovery and materials science for predicting how a molecule might interact with a biological target or receptor. sapub.org This process is fundamental for conducting Structure-Activity Relationship (SAR) studies, which correlate a molecule's structure with its biological activity. sci-hub.se

The field is rich with examples of molecular docking studies performed on various imidazole-containing compounds to predict their binding affinity and interaction modes with specific enzymes or proteins. sapub.orgacs.orgnih.gov These studies often involve:

Target Identification: Selecting a protein of interest (e.g., an enzyme, receptor).

Ligand Preparation: Generating a 3D model of the compound to be tested.

Docking Simulation: Using software to predict the most likely binding poses of the ligand within the target's active site.

Scoring and Analysis: Calculating binding energies and analyzing key interactions (like hydrogen bonds and hydrophobic interactions) to estimate binding affinity. sci-hub.se

For example, docking studies on tetra-substituted imidazole derivatives have been used to identify potential inhibitory activity against fungal enzymes like cytochrome P450 14α-demethylase. sapub.org Similarly, other imidazole derivatives have been evaluated in silico as potential inhibitors for targets in cancer and infectious diseases. nih.govfrontiersin.org These investigations provide a framework for how this compound could be studied. However, without specific docking studies performed on this compound, any discussion of its interaction mechanisms remains purely hypothetical. The specific arrangement of the methyl and pentyl groups would create a unique steric and electronic profile that would govern its interactions, and this has not been reported in the surveyed literature.

Chemical Reactivity and Derivatization Strategies of 5 Methyl 4 Pentyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring and Pentyl Chain

The imidazole ring is inherently reactive towards electrophiles due to its electron-rich nature. In 4,5-disubstituted imidazoles like 5-methyl-4-pentyl-1H-imidazole, the C2 position is the most susceptible to electrophilic attack. The electron-donating nature of the methyl and pentyl groups enhances the nucleophilicity of the ring, facilitating these reactions.

Common electrophilic substitution reactions applicable to the imidazole ring include halogenation, nitration, and acylation. For instance, halogenation can introduce a halogen atom at the C2 position. Nitration would similarly be directed to the C2 position, though it often requires carefully controlled conditions to avoid oxidation or degradation of the imidazole ring.

While the primary site of reactivity is the imidazole ring, the pentyl chain can undergo free-radical substitution, particularly at the carbon atoms further from the ring, under specific conditions such as UV light and in the presence of radical initiators. However, such reactions are less selective compared to the substitution on the aromatic ring.

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction Type | Reagent Examples | Primary Substitution Site | Expected Product |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C2 of Imidazole Ring | 2-Bromo-5-methyl-4-pentyl-1H-imidazole |

| Nitration | Nitric Acid/Sulfuric Acid | C2 of Imidazole Ring | 5-Methyl-2-nitro-4-pentyl-1H-imidazole |

| Acylation | Acetyl Chloride / AlCl₃ | C2 of Imidazole Ring | 2-Acetyl-5-methyl-4-pentyl-1H-imidazole |

| Free-Radical Halogenation | Cl₂ / UV light | Pentyl Chain | Mixture of chlorinated pentyl isomers |

Nucleophilic Reactions Involving Imidazole Nitrogen Atoms

The two nitrogen atoms in the imidazole ring exhibit distinct nucleophilic characteristics. The N3 nitrogen (the "pyridine-like" nitrogen) possesses a lone pair of electrons, making it basic and a prime site for reactions with electrophiles, such as alkylation. This reaction leads to the formation of 1,4,5-trisubstituted imidazole derivatives, which can be valuable in creating compounds with new properties. organic-chemistry.org

The N1 nitrogen (the "pyrrole-like" nitrogen) is less nucleophilic but is acidic. It can be deprotonated by a strong base to form an imidazolate anion. This anion is a potent nucleophile and can react with a wide range of electrophiles. The choice of base and reaction conditions can selectively target either the N1 or N3 position. For example, direct alkylation often occurs at N3, while deprotonation followed by alkylation occurs at N1.

Table 2: Nucleophilic Reactivity of Imidazole Nitrogens

| Nitrogen Atom | Type | Reactivity | Example Reaction | Product Type |

|---|

Oxidation and Reduction Chemistry of the Imidazole Core and Substituents

The imidazole ring is generally stable and resistant to both oxidation and reduction under mild conditions. evitachem.commdpi.com Harsh oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, can lead to the cleavage and degradation of the imidazole ring itself. The pentyl substituent, however, is more susceptible to oxidation, particularly at the carbon atom adjacent to the imidazole ring (the benzylic-like position), which could potentially be oxidized to a ketone or carboxylic acid under controlled conditions.

Reduction of the imidazole ring is also challenging and typically requires high-pressure hydrogenation or potent reducing agents like lithium aluminum hydride. Such reactions can lead to the formation of imidazoline (B1206853) or imidazolidine (B613845) derivatives. The alkyl substituents are generally inert to standard reduction conditions. The stability of the imidazole core to redox reactions makes it a reliable scaffold in many chemical contexts. clockss.orgopjsrgh.in

Investigation of Metal Coordination Chemistry and Ligand Properties

Imidazoles are excellent ligands in coordination chemistry, primarily through the lone pair of electrons on the N3 nitrogen atom. msu.edu This nitrogen acts as a Lewis base, readily coordinating to a wide variety of metal ions to form stable metal complexes. uomustansiriyah.edu.iq The resulting coordination compounds have applications in catalysis, materials science, and as models for metalloproteins. nih.gov

This compound can act as a monodentate ligand, binding to a metal center. The presence of the methyl and pentyl groups can influence the steric environment around the metal center, which in turn affects the geometry and stability of the resulting complex. These alkyl groups can also impact the solubility of the metal complex in different solvents. The ability of the N1 proton to be removed allows the molecule to also act as an anionic ligand (imidazolate), which can bridge between two metal centers, leading to the formation of coordination polymers. researchgate.net

Table 3: Potential Metal Coordination

| Metal Ion Example | Coordination Site | Potential Geometry | Application Area |

|---|---|---|---|

| Copper(II) | N3 | Square Planar, Tetrahedral | Catalysis, Bioinorganic Models nih.govuci.edu |

| Zinc(II) | N3 | Tetrahedral | Lewis Acid Catalysis, Fluorescent Sensors nih.gov |

| Palladium(II) | N3 | Square Planar | Cross-Coupling Catalysis evitachem.com |

| Cobalt(II) | N3 | Tetrahedral, Octahedral | Magnetic Materials, Catalysis uci.edu |

| Silver(I) | N3 | Linear | Antimicrobial Materials uomustansiriyah.edu.iq |

Synthesis of Novel Derivatives and Analogues for Structure-Reactivity and Structure-Property Correlation Studies

For example, a series of N1-substituted derivatives can be prepared via N-alkylation (as described in section 5.2) using various alkyl halides. dergipark.org.tr Comparing the properties of these derivatives (e.g., their coordination ability, solubility, or electronic properties) allows for an understanding of how the N1-substituent influences the molecule's behavior. Similarly, electrophilic substitution at the C2 position can introduce new functional groups, leading to another class of derivatives for comparative studies. These investigations are fundamental in the rational design of new molecules with tailored functions, for applications ranging from materials science to medicinal chemistry. mdpi.com

Exploration of Biological Activities of 5 Methyl 4 Pentyl 1h Imidazole and Its Derivatives: Mechanism Focused Investigations

In Vitro Studies on Enzyme Inhibition or Activation Mechanisms

Imidazole (B134444) derivatives are widely recognized for their capacity to modulate the activity of various enzymes, a characteristic attributed to the imidazole core's ability to interact with enzyme active sites. researchgate.netajrconline.org The nitrogen atoms in the imidazole ring can coordinate with metal ions present in metalloenzymes or form hydrogen bonds with amino acid residues, leading to inhibition or, in some cases, activation. researchgate.net

A primary and extensively studied mechanism of action for many imidazole-based compounds is the inhibition of cytochrome P450 enzymes. scholarsresearchlibrary.commdpi.com Specifically, in the context of antifungal activity, imidazole derivatives are known to target lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. mdpi.commdpi.comnih.gov By binding to the heme iron within the active site of CYP51, these compounds disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.commdpi.com This inhibition leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which alters membrane fluidity and function, ultimately hindering fungal growth. mdpi.comnih.gov

Beyond CYP51, other imidazole derivatives have been investigated for their inhibitory effects on different enzymes. For instance, certain 4,5-disubstituted imidazoles have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune response modulation. researchgate.netrsc.org In silico-driven synthesis and screening have led to the discovery of 4,5-disubstituted imidazoles with low micromolar potency in enzymatic assays. researchgate.netrsc.orgrsc.org Similarly, derivatives of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid have been shown to inhibit xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism, suggesting a potential mechanism for managing conditions related to excess uric acid production.

Furthermore, some imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of Aurora kinases and Fms-like tyrosine kinase 3 (FLT3), which are involved in cell cycle regulation and are targets in oncology research. acs.org The interaction of these inhibitors with the kinase domain, often involving hydrogen bonding with hinge region residues and lipophilic interactions with other parts of the active site, forms the basis of their inhibitory mechanism. acs.org

The table below summarizes the enzymatic inhibition data for selected imidazole derivatives, highlighting the diversity of enzymes targeted by this class of compounds.

| Compound Class | Target Enzyme | Mechanism of Inhibition | Potency (Example) |

| Azole Antifungals | Lanosterol 14α-demethylase (CYP51) | Binds to heme iron, disrupting ergosterol synthesis. mdpi.commdpi.com | - |

| 4,5-Disubstituted Imidazoles | Indoleamine 2,3-dioxygenase (IDO1) | Binds to the active site, inhibiting enzyme function. researchgate.netrsc.org | Low micromolar IC50 values. researchgate.net |

| 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid derivatives | Xanthine Oxidase | Binds to the active site, preventing substrate oxidation. | - |

| Imidazo[4,5-b]pyridine derivatives | Aurora Kinase A, FLT3 | ATP-competitive inhibition in the kinase domain. acs.org | IC50 = 0.015 µM (for a 1-methyl-1H-imidazol-5-yl derivative against Aurora-A). acs.org |

| N-benzyl imidazole derivatives | Aldosterone synthase (CYP11B2) | Selective inhibition over steroid 11β-hydroxylase (CYP11B1). google.com | - |

| Imidazole-4,5-dicarboxamide derivatives | Janus kinase 2 (JAK2) | Modulation of the JAK/STAT signaling pathway. google.com.na | - |

Investigations into Receptor Binding and Modulation at a Molecular Level

The structural features of the imidazole ring also make it a valuable pharmacophore for designing ligands that bind to and modulate various receptors, including G-protein coupled receptors (GPCRs). researchgate.netresearchgate.net The ability of the imidazole nitrogen atoms to act as hydrogen bond donors or acceptors facilitates key interactions within receptor binding pockets. researchgate.net

Studies on bicyclic imidazole-4-one derivatives have identified these compounds as antagonists for the orphan GPCRs, GPR18 and GPR55. rsc.orgresearchgate.net Extensive structure-activity relationship (SAR) studies have revealed the structural requirements for potent and selective antagonism. For example, (Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1b] scholarsresearchlibrary.comijnrd.orgthiazin-3(5H)-one was identified as a selective GPR55 antagonist with an IC50 of 3.15 μM. rsc.org

In the realm of opioid receptors, certain imidazo[1,2-a]imidazole-5,6-dione derivatives have been investigated for their modulatory effects on the μ-opioid receptor (MOP), a class A GPCR. nih.gov Radioligand binding assays and in vitro functional tests on cells expressing the human MOP receptor have shown that some of these compounds act as negative allosteric modulators, inhibiting the efficacy of orthosteric agonists like DAMGO without having intrinsic activity themselves. nih.gov

Furthermore, imidazole-containing compounds have been explored as modulators of serotonin (B10506) receptors. nih.gov Arylpiperazynylalkyl derivatives of xanthine, which contains a fused imidazole ring, have shown affinity for various serotonin (5-HT) and dopamine (B1211576) (D2) receptors. nih.gov SAR analysis revealed that lipophilic substituents at the 8th position of the xanthine core are crucial for affinity towards 5-HT1A, 5-HT6, and 5-HT7 receptors. nih.gov

The interaction of imidazole derivatives with Toll-like receptors (TLRs) has also been a subject of investigation. Tetrasubstituted imidazoles have been studied for their ability to modulate TLR8 signaling. researchgate.net Interestingly, compounds like 1-pentyl-4-phenyl-1H-imidazol-2-amine have been shown to retain TLR8-specific agonistic activity, with crystal structures revealing binding interactions common to other TLR8 agonists. researchgate.net In contrast, other derivatives in the same series can act as inhibitors of TLR signaling. researchgate.net

The following table presents data on the receptor binding and modulation activities of various imidazole derivatives.

| Compound Class | Target Receptor | Type of Modulation | Binding Affinity / Potency |

| Bicyclic imidazole-4-one derivatives | GPR18, GPR55 | Antagonist | IC50 = 0.279 μM for a GPR18 antagonist; IC50 = 3.15 μM for a GPR55 antagonist. rsc.org |

| Imidazo[1,2-a]imidazole-5,6-dione derivatives | μ-Opioid Receptor (MOP) | Negative Allosteric Modulator | Inhibited the efficiency of DAMGO. nih.gov |

| Arylpiperazynylalkyl xanthine derivatives | Serotonin (5-HT) and Dopamine (D2) Receptors | Antagonist / Agonist / Partial Agonist | Affinity dependent on lipophilic substituents. nih.gov |

| Tetrasubstituted imidazoles | Toll-like Receptor 8 (TLR8) | Agonist / Antagonist | Dose-dependent inhibition of R848-induced signaling (IC50 = 13.7 ± 1.1 µM for an antagonist). researchgate.net |

| 1-Alkyl-1H-benzimidazol-2-amines | Toll-like Receptor 8 (TLR8) | Selective Agonist | - |

| 4-Hydroxypiperidine derivatives | Histamine H3 Receptor | Antagonist | pKi = 7.9 ± 0.1 for ADS-003. mdpi.com |

Mechanistic Studies of Antimicrobial Action at the Cellular or Molecular Level

The antimicrobial properties of imidazole derivatives are well-documented, particularly their antifungal activity. scholarsresearchlibrary.comijnrd.orgwisdomlib.org The primary mechanism of antifungal action for many imidazoles is the inhibition of ergosterol biosynthesis, as detailed in section 6.1. mdpi.comijnrd.org This disruption of a critical component of the fungal cell membrane leads to increased permeability and ultimately inhibits fungal growth. scholarsresearchlibrary.comijnrd.org At higher concentrations, some imidazole drugs may also exert a direct inhibitory effect on the fungal cell membrane, independent of their impact on sterol synthesis. mdpi.com

In addition to their antifungal effects, imidazole derivatives have demonstrated activity against various bacterial strains. nih.govresearchgate.net The mechanisms of antibacterial action are more varied. Some derivatives are thought to disrupt the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and cell death. ijnrd.orgnih.gov Other proposed mechanisms include the inhibition of essential metabolic pathways, such as nucleic acid synthesis and protein synthesis, by targeting key bacterial enzymes. ijnrd.orgnih.gov Disruption of cell wall synthesis is another pathway through which certain imidazole compounds exert their antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govnano-ntp.com

Electron microscopy studies have provided visual evidence of the effects of imidazole derivatives on bacterial cells. For example, treatment of E. coli and B. subtilis with certain imidazolium (B1220033) salts has been shown to cause significant morphological changes, consistent with cell wall and membrane disruption. mdpi.com

Structure-activity relationship studies have shown that the lipophilicity of imidazole derivatives, often modulated by substituents on the imidazole ring, plays a crucial role in their antibacterial activity. mdpi.com The table below provides an overview of the antimicrobial mechanisms of imidazole derivatives.

| Organism Type | Primary Mechanism | Molecular Target / Effect |

| Fungi | Inhibition of Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51). mdpi.commdpi.comnih.gov |

| Fungi | Direct Membrane Disruption | Alteration of membrane integrity at high concentrations. mdpi.com |

| Gram-positive Bacteria | Cell Wall Synthesis Inhibition | Disruption of peptidoglycan formation. nih.govnano-ntp.com |

| Gram-negative & Gram-positive Bacteria | Cell Membrane Disruption | Increased permeability and leakage of cellular contents. ijnrd.orgnih.gov |

| Bacteria | Inhibition of Nucleic Acid Synthesis | Interference with DNA replication. ijnrd.orgnih.gov |

| Bacteria | Inhibition of Protein Synthesis | Targeting of ribosomal function. nih.gov |

Exploration of General Cellular Pathway Modulation

Beyond specific enzyme or receptor targets, imidazole derivatives can modulate broader cellular pathways, including signal transduction and protein synthesis, without necessarily leading to a defined therapeutic outcome in the context of the studies. scholarsresearchlibrary.comijnrd.org

The imidazole scaffold is a common feature in kinase inhibitors, which by their nature modulate signal transduction pathways. acs.orgnih.gov For example, imidazo[4,5-b]pyridine derivatives that inhibit Aurora kinases and FLT3 directly impact cell cycle control and proliferation signaling. acs.org Similarly, other imidazole-based compounds have been shown to inhibit focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in integrin-mediated signal transduction, which affects cell adhesion, migration, and proliferation. nih.gov

The JAK/STAT signaling pathway is another cellular cascade that can be modulated by imidazole derivatives. Imidazole-4,5-dicarboxamide compounds have been identified as modulators of JAK2, which can have downstream effects on the activation of STAT proteins, implicating them in the regulation of immune responses and cell growth. google.com.na

The ability of imidazole derivatives to interact with a wide array of proteins means they can influence fundamental cellular processes. researchgate.net Their capacity to bind to various enzymes and receptors can lead to downstream effects on gene expression and protein synthesis. For instance, the inhibition of enzymes involved in metabolic pathways can alter the availability of precursors for macromolecular synthesis. The modulation of receptor activity can trigger intracellular signaling cascades that ultimately regulate transcription factors and, consequently, the synthesis of specific proteins.

The diverse cellular effects are often linked to the specific substitution pattern on the imidazole ring, which dictates the compound's affinity for various biological macromolecules. researchgate.netmdpi.com

Potential Applications of 5 Methyl 4 Pentyl 1h Imidazole

Catalytic Applications in Organic Transformations

The imidazole (B134444) nucleus is a versatile scaffold for catalysis due to its ability to function as a nucleophile, a proton acceptor/donor, and a precursor to N-heterocyclic carbene (NHC) ligands.

Imidazole and its derivatives are widely employed as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. researchgate.netbohrium.comazjournalbar.com The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) allows it to act as a strong σ-donor, coordinating to metal centers. azjournalbar.com This coordination is fundamental to the structure and function of many metalloenzymes and synthetic catalysts.

In the context of 5-methyl-4-pentyl-1H-imidazole, the imidazole ring would serve as the primary binding site for a transition metal ion. The alkyl substituents (methyl and pentyl) would not directly participate in coordination but would play a crucial role in modulating the properties of the resulting metal complex.

Steric Influence: The pentyl group, in particular, would introduce significant steric bulk around the metal center. This can influence the coordination number and geometry of the complex, potentially creating a specific chiral environment or restricting access of substrates to the catalytic site, thereby enhancing selectivity in certain reactions.

Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect would slightly increase the electron density on the imidazole ring, enhancing the σ-donor capacity of the coordinating nitrogen atom and potentially strengthening the metal-ligand bond.

Solubility: The long pentyl chain would significantly increase the lipophilicity of the ligand and its metal complexes, improving their solubility in nonpolar organic solvents commonly used in homogeneous catalysis.

Transition metal complexes featuring imidazole-based ligands are utilized in a wide range of organic transformations. The specific geometry and electronic environment created by ligands like this compound could be advantageous in reactions such as hydrogenations, cross-coupling reactions, and polymerizations.

Table 1: Potential Influence of Substituents on Ligand Properties

| Feature | Imidazole Core | Methyl Group | Pentyl Group | Anticipated Effect on Metal Complex |

| Coordination Site | N-3 Nitrogen | - | - | Forms a σ-bond with the transition metal. azjournalbar.com |

| Electronic Effect | Aromatic System | Weakly Electron-Donating | Weakly Electron-Donating | Increased ligand donor strength, potentially stabilizing higher oxidation states of the metal. |

| Steric Hindrance | Low | Moderate | High | Influences substrate selectivity and can control the number of ligands coordinating to the metal. |

| Solubility | Polar | Increased Lipophilicity | Significantly Increased Lipophilicity | Enhanced solubility in nonpolar organic solvents, facilitating homogeneous catalysis. |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. ias.ac.in Imidazole itself is a known organocatalyst, leveraging its amphoteric nature—the ability to act as both a weak acid (the N-H proton) and a weak base (the N-3 nitrogen). nih.gov This dual functionality allows it to participate in reactions requiring proton transfer steps.

Derivatives of imidazole have been reported to catalyze various reactions, including hydrolysis and esterification. researchgate.net The catalytic activity of this compound would stem from this inherent property of the imidazole ring. It could potentially catalyze reactions such as:

Acyl transfer reactions

Michael additions

Aldol reactions

The alkyl substituents would primarily influence the catalyst's physical properties rather than its intrinsic catalytic mechanism. The increased lipophilicity imparted by the pentyl group would make it a suitable catalyst for reactions conducted in nonpolar media, where the parent imidazole would be insoluble.

Material Science Applications

The structural rigidity, aromaticity, and functionalizable nature of the imidazole ring make it an excellent building block for advanced materials. mdpi.com

Imidazole derivatives are valuable monomers for the synthesis of functional polymers. The imidazole ring can be incorporated into a polymer backbone or attached as a pendant group. The N-H group provides a reactive site for polymerization or for grafting onto other polymer chains.

For this compound, the pentyl chain could serve as a "solubilizing tail," allowing for the processing of otherwise intractable rigid-rod polymers. Furthermore, polymers containing this moiety could exhibit specific properties:

Hydrophobicity: The pentyl group would impart a hydrophobic character to the polymer surface.

Liquid Crystallinity: The combination of a rigid imidazole core and a flexible pentyl chain is a common motif in the design of liquid crystalline materials.

Gas Separation Membranes: Imidazole-containing polymers have been investigated for gas separation membranes (e.g., for CO₂ capture) due to the interaction of gases with the nitrogen atoms.

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of a large organic cation and an inorganic or organic anion. nih.govnih.gov Imidazolium-based cations are among the most common components of ILs due to their high thermal stability and tunable properties. nih.govmdpi.com

This compound can be readily converted into an imidazolium (B1220033) cation through alkylation of the N-1 or N-3 nitrogen atom. The resulting cation, paired with an appropriate anion (e.g., hexafluorophosphate, bis(trifluoromethylsulfonyl)imide), would form an ionic liquid. The properties of this IL would be directly influenced by the substitution pattern:

Melting Point: The asymmetry introduced by the different alkyl groups (methyl, pentyl, and the newly introduced alkyl group) would likely disrupt crystal packing, leading to a low melting point.

Viscosity and Density: The length of the pentyl chain would influence the van der Waals interactions between the cations, affecting the viscosity and density of the IL.

Hydrophobicity: The long alkyl chain would increase the hydrophobicity of the IL, making it immiscible with water and suitable for applications in liquid-liquid extractions or as a non-aqueous electrolyte. nih.gov

Table 2: Predicted Properties of an Ionic Liquid Derived from this compound

| Cation Precursor | Potential Alkylating Agent | Resulting Cation | Expected Properties of the Ionic Liquid |

| This compound | Ethyl bromide | 1-Ethyl-5-methyl-4-pentyl-1H-imidazolium | Low melting point, high thermal stability, hydrophobic, potential use as an electrolyte or solvent in organic synthesis. |

| This compound | Butyl chloride | 1-Butyl-5-methyl-4-pentyl-1H-imidazolium | Similar to the ethyl derivative but with potentially lower melting point and higher viscosity and hydrophobicity. |

The imidazole ring is a versatile component in the design of organic optical materials. nih.govresearchgate.netsemanticscholar.orgresearchgate.net Its electron-rich nature allows it to function as a π-conjugated spacer or an auxiliary donor/acceptor in larger chromophoric systems.

Fluorescent Probes: Imidazole derivatives can be functionalized to create fluorescent molecules that respond to specific analytes. researchgate.net While the this compound itself is not fluorescent, it could serve as a core scaffold. For example, attaching fluorophores and analyte-binding groups to the imidazole ring could lead to a "turn-on" or "turn-off" fluorescent sensor. The quenching of fluorescence from an imidazole derivative upon binding with Ce⁴⁺ ions demonstrates its potential in this area. researchgate.net

Dyes for Solar Cells: In dye-sensitized solar cells (DSSCs), an organic dye absorbs sunlight and injects electrons into a semiconductor. echemcom.comekb.egechemcom.comnih.govnih.gov Imidazole derivatives have been explored as components in these dyes, often acting as part of the π-bridge that connects an electron donor to an electron acceptor. echemcom.comechemcom.com The electronic properties of the imidazole ring can be tuned to optimize the light-harvesting efficiency and electron injection dynamics of the dye. nih.gov In such a dye, the methyl and pentyl groups on a this compound core would help to improve the dye's solubility and prevent aggregation on the semiconductor surface, which is crucial for high-efficiency devices.

Table 3: Research on Imidazole Derivatives in Dye-Sensitized Solar Cells

| Imidazole Dye Derivative | Key Feature | Power Conversion Efficiency (PCE) | Reference |

| PP3 | Alkyl chain substitution at the –NH position on the imidazole ring. | 2.01% | ekb.eg |

| PP2 | Nitrobenzene substitution at the –NH position. | 0.96% | ekb.eg |

| C2 | Designed with two thiophene molecules as a spacer. | Lowest energy gap (1.91 eV), suggesting efficient electron injection. | echemcom.comechemcom.com |

This data illustrates how modifying the substituents on the imidazole core, such as by adding alkyl chains, can significantly impact the performance of the resulting optical material.

Environmental Science Applications (e.g., potential for pollutant degradation, metal ion sequestration)

The environmental applications of this compound are an emerging area of interest, primarily focusing on its potential role in the remediation of environmental contaminants. The inherent chemical properties of the imidazole ring, combined with the presence of alkyl substituents, suggest possibilities for its use in pollutant degradation and metal ion sequestration.

The structure of this compound, featuring both a hydrophilic imidazole head and a hydrophobic pentyl tail, suggests its potential as a surfactant. This amphiphilic nature could be beneficial in environmental applications, such as enhancing the bioavailability of hydrophobic pollutants for microbial degradation or aiding in the dispersion of oil spills. However, specific research on this compound for these purposes is not yet available.

Pollutant Degradation

Research into the degradation of imidazole-based compounds is primarily focused on their own environmental fate, particularly in the context of ionic liquids. For instance, studies have explored the photocatalytic degradation of alkyl imidazole ionic liquids. nih.gov This research indicates that the imidazole ring can be broken down through processes like hydroxylation, bond breaking, direct oxidation, and ring opening. nih.gov While this demonstrates the degradability of the core imidazole structure, the potential of this compound to actively degrade other environmental pollutants is a distinct area that requires further investigation. The catalytic properties of imidazole and its derivatives are well-known in various chemical syntheses, but their direct application in the enzymatic or catalytic breakdown of common environmental pollutants has not been extensively studied.

Metal Ion Sequestration

The ability of imidazole and its derivatives to coordinate with metal ions is a well-established principle in coordination chemistry. encyclopedia.pub This property is the foundation for their potential application in metal ion sequestration from aqueous environments. Alkylimidazoles, as a class of compounds, have been identified as effective extractants for a range of divalent metal ions. encyclopedia.pub

The sequestration capability of alkylimidazoles is influenced by their basicity and hydrophobicity, which can be fine-tuned by altering the length and position of the alkyl chains on the imidazole ring. encyclopedia.pub The presence of the pentyl group in this compound suggests an increased hydrophobic character, which could be advantageous in solvent extraction processes for metal ions. The nitrogen atoms in the imidazole ring act as Lewis bases, donating their lone pair of electrons to form stable complexes with metal ions.

The potential for alkyl-substituted imidazoles in metal ion extraction is summarized in the table below, indicating the types of metals that this class of compounds can potentially sequester.

| Metal Ion | Potential for Sequestration by Alkylimidazoles |

| Copper (Cu(II)) | Yes encyclopedia.pub |

| Mercury (Hg(II)) | Yes encyclopedia.pub |

| Cobalt (Co(II)) | Yes encyclopedia.pub |

| Lead (Pb(II)) | Yes encyclopedia.pub |

| Zinc (Zn(II)) | Yes encyclopedia.pub |

While this table highlights the general capabilities of alkylimidazoles, the specific efficiency and selectivity of this compound for each of these metal ions would require dedicated experimental studies. The steric and electronic effects of the methyl and pentyl groups would play a significant role in determining the stability and formation kinetics of the metal-imidazole complexes. Further research is needed to fully elucidate the practical applications of this compound in environmental remediation.

Conclusion and Future Research Directions

Summary of the Current State and Key Research Avenues for 5-Methyl-4-pentyl-1H-imidazole

Direct research on this compound is not documented in available scientific literature. Its existence is noted in chemical databases, but dedicated studies outlining its synthesis, properties, or applications are absent. Therefore, an assessment of its "current state" is limited to its classification as a substituted imidazole (B134444).

Key research avenues would logically begin with fundamental studies:

Synthesis and Characterization: The initial research step would involve developing and optimizing a reliable synthesis method. Standard imidazole syntheses, such as the Radziszewski or Bredereck reactions, could be adapted. Following synthesis, comprehensive characterization using NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and pKa would need to be determined to create a foundational dataset for any future research.

Preliminary Biological Screening: Given the broad biological activity of imidazole derivatives, an initial screening against various targets (e.g., microbial strains, cancer cell lines) could indicate potential areas for more in-depth investigation. ajrconline.orgresearchgate.netscilit.com

Identification of Emerging Research Opportunities and Challenges in Imidazole Chemistry

The field of imidazole chemistry is vibrant and continually evolving, presenting numerous opportunities and challenges that could be relevant to novel derivatives like this compound. scilit.comresearchgate.net

Emerging Opportunities:

Medicinal Chemistry: Imidazoles are a cornerstone of many pharmaceuticals. ajrconline.orgresearchgate.net Research focuses on developing new derivatives with enhanced specificity and reduced side effects for use as anticancer, antifungal, antibacterial, and antiviral agents. ajrconline.orgajrconline.orgijarsct.co.in The unique substitution pattern of this compound could offer novel interactions with biological targets.

Materials Science: Imidazole-based compounds are being explored for applications in functional materials, such as ionic liquids, corrosion inhibitors, and as components of metal-organic frameworks (MOFs). rsc.orgchemicalbook.com Their ability to coordinate with metal ions is a key feature in this context. nih.gov

Catalysis: Imidazole derivatives, particularly N-heterocyclic carbenes (NHCs), have emerged as powerful organocatalysts in a variety of chemical transformations. researchgate.net

Key Challenges:

Regioselectivity: A primary challenge in imidazole synthesis is controlling the position of substituents on the imidazole ring. Developing synthetic methods that reliably produce a specific isomer, such as the 4,5-disubstituted pattern of the target compound, is a significant area of research. rsc.org

Drug Resistance: In medicinal applications, the development of resistance to existing imidazole-based drugs (e.g., in antifungal treatments) necessitates a continuous search for new derivatives with different mechanisms of action. mdpi.com

Green Synthesis: There is a growing demand for more environmentally friendly and efficient synthesis methods, often utilizing water as a solvent, microwave assistance, or multicomponent reactions to reduce waste and energy consumption. researchgate.net

Prospects for Interdisciplinary Research and Advanced Methodologies for this compound

Future research on this compound would greatly benefit from an interdisciplinary approach and the application of advanced methodologies.